5'-Fluoroindirubinoxime

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPHNLUPQPQSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5'-Fluoroindirubinoxime: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Fluoroindirubinoxime (5'-FIO) is a synthetic derivative of indirubin, a natural product isolated from Indigofera species. It has emerged as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological activities, and relevant experimental methodologies for this compound, serving as a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

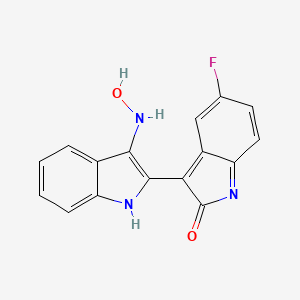

This compound is characterized by an indirubin core structure with a fluorine atom substituted at the 5' position of one of the indole rings and an oxime group at the 3-position.

Chemical Structure:

Caption: Chemical structure of this compound.

| Identifier | Value | Reference |

| IUPAC Name | 5-fluoro-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | [1] |

| Molecular Formula | C₁₆H₁₀FN₃O₂ | [1][2] |

| Molecular Weight | 295.27 g/mol | [1][2] |

| CAS Number | 861214-33-7 | [2] |

| SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)F)O)N=O | [1] |

| InChI Key | LAPHNLUPQPQSKF-UHFFFAOYSA-N | [1] |

| Property | Value | Reference |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in DMSO. Insoluble in water and ethanol. | [3][4] |

| Storage | Store at -20°C as a powder and at -80°C in solvent. | [5] |

Pharmacological Properties

This compound is a potent inhibitor of FLT3 kinase and exhibits significant antiproliferative activity against various cancer cell lines.

Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) | Reference |

| FLT3 | 15 | [4][5] |

| VEGFR2 | 1530 | |

| Aurora A | 1270 |

Further kinase selectivity profiling is recommended to fully characterize the specificity of this compound.

Antiproliferative Activity

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MV4;11 (FLT3-ITD) | Acute Myeloid Leukemia | 0.072 | |

| RS4;11 (FLT3-WT) | Acute Myeloid Leukemia | >10 | |

| A549 | Lung Cancer | 13 | [3] |

| SNU-638 | Stomach Cancer | 2.1 | [3] |

| HT-1080 | Fibrosarcoma | 3.4 | [3] |

| HL-60 | Leukemia | 89 | [3] |

| MCF-7 | Breast Cancer | 9 | [3] |

| Col 2 | Colon Cancer | >50 | [3] |

| RK3E-ras | Rat Kidney Epithelial (K-Ras transformed) | 5.1 | [3] |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the FLT3 receptor tyrosine kinase. In AML, activating mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase and its downstream signaling pathways, promoting cell proliferation and survival. By inhibiting FLT3, this compound effectively blocks these pro-survival signals.

FLT3 Signaling Pathway

Caption: Inhibition of FLT3 signaling by this compound.

Experimental Protocols

The following are generalized protocols for key experiments related to the evaluation of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthesis of indirubin derivatives often involves the condensation of an isatin derivative with an indoxyl derivative. For this compound, this would likely involve the reaction of 5-fluoro-isatin with indoxyl, followed by oximation.

References

- 1. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. Research Portal [iro.uiowa.edu]

5'-Fluoroindirubinoxime (5'-FIO): A Technical Guide for Researchers

Executive Summary: 5'-Fluoroindirubinoxime (5'-FIO) is a synthetic derivative of the indirubin natural product. It has emerged as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical receptor tyrosine kinase implicated in the pathogenesis of certain hematological malignancies, particularly Acute Myeloid Leukemia (AML). This document provides a comprehensive technical overview of 5'-FIO, including its physicochemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals investigating novel kinase inhibitors for therapeutic applications.

Introduction to this compound (5'-FIO)

This compound, also known as 5'-FIO, is a member of the indirubin class of bis-indole alkaloids.[1] Indirubins are known for their biological activities, particularly the inhibition of various protein kinases.[2][3] 5'-FIO has been specifically identified as a potent inhibitor of FLT3 kinase, an important target in oncology.[1] The FLT3 gene is one of the most frequently mutated genes in AML, leading to constitutive activation of the kinase and uncontrolled proliferation of leukemic cells. By targeting FLT3, 5'-FIO presents a promising therapeutic strategy for FLT3-driven cancers.[4]

Physicochemical Properties

The fundamental properties of 5'-FIO are summarized below. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like Dimethyl sulfoxide (DMSO).

| Property | Value | Reference |

| CAS Number | 861214-33-7 | [5] |

| Molecular Formula | C₁₆H₁₀FN₃O₂ | [5] |

| Molecular Weight | 295.27 g/mol | [5] |

| Appearance | Light brown to black solid | [6] |

| Solubility | DMSO: 83.33 mg/mL (282.22 mM) | [6] |

| Water: Insoluble | [5] | |

| Ethanol: Insoluble | [5] | |

| Storage | Store powder at -20°C for up to 3 years | [6] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for 5'-FIO is the direct inhibition of protein kinase activity through competitive binding at the ATP pocket.

Primary Target: FLT3 Inhibition

5'-FIO is a highly potent inhibitor of FLT3 kinase with a reported IC₅₀ value of 15 nM.[1] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic progenitor cells. Upon binding its ligand (FLT3-L), the receptor dimerizes, leading to autophosphorylation and the activation of downstream pro-survival and proliferative signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. In AML, activating mutations (such as internal tandem duplications, ITD) cause the FLT3 receptor to be constantly active, even without its ligand, driving malignant cell growth. 5'-FIO blocks the ATP-binding site of FLT3, preventing phosphorylation and shutting down these downstream signals, ultimately leading to apoptosis in cancer cells that depend on FLT3 activity.[6]

Other Kinase Targets

While highly potent against FLT3, 5'-FIO has been evaluated for off-target activity. It shows significantly weaker inhibition against other kinases, indicating a favorable selectivity profile. It inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora A kinase with IC₅₀ values of 1.53 µM and 1.27 µM, respectively.[4][6] This is approximately 100-fold less potent than its activity against FLT3.

Potential for CDK and GSK-3β Inhibition

The indirubin scaffold is a known inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[2][3] For instance, the parent compound indirubin and its derivative indirubin-3'-monoxime are potent inhibitors of both CDK1/2/5 and GSK-3β.[2][7] While 5'-FIO belongs to this chemical class, its specific activity against a broad panel of CDKs and GSK-3β has not been extensively reported in the cited literature. Researchers should consider that 5'-FIO may possess inhibitory activity against these kinases, which could contribute to its overall biological effects.

Quantitative Biological Data

The biological activity of 5'-FIO has been quantified through both biochemical and cell-based assays.

In Vitro Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of 5'-FIO against purified protein kinases.

| Target Kinase | IC₅₀ Value | Reference |

| FLT3 | 15 nM | [1][4][6] |

| VEGFR2 | 1.53 µM | [4][6] |

| Aurora A | 1.27 µM | [4][6] |

Cellular Antiproliferative Activity

This table presents the IC₅₀ values of 5'-FIO in various human cancer cell lines, demonstrating its antiproliferative effects.

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| MV4;11 | Acute Myeloid Leukemia (FLT3-ITD) | N/A (Active) | |

| A549 | Lung Carcinoma | 12.2 µM | [4][6] |

| SNU-638 | Stomach Carcinoma | 2.1 µM | [4][6] |

| HT-1080 | Fibrosarcoma | 3.4 µM | [4][6] |

| RK3E-ras | Ras-transformed Kidney Epithelial | 5.1 µM | [6] |

Key Experimental Protocols

The following sections detail generalized protocols for assessing the activity of 5'-FIO.

In Vitro FLT3 Kinase Binding Assay (LanthaScreen™)

This protocol describes a method to determine the IC₅₀ value of an inhibitor against a purified kinase using a Fluorescence Resonance Energy Transfer (FRET)-based binding assay.[8]

-

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by an inhibitor. A europium-labeled antibody binds the kinase, and when the tracer is also bound, FRET occurs. An inhibitor like 5'-FIO competes with the tracer, disrupting FRET in a dose-dependent manner.[8]

-

Key Materials:

-

Recombinant human FLT3 kinase

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Alexa Fluor™ 647-labeled kinase tracer

-

5'-FIO compound

-

Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA)

-

384-well microplates

-

Fluorescence plate reader with FRET capability

-

-

Procedure:

-

Compound Dilution: Prepare a serial dilution of 5'-FIO in DMSO, then dilute further in assay buffer to a 3x final concentration.

-

Kinase/Antibody Preparation: Prepare a 3x mixture of FLT3 kinase and Eu-labeled antibody in assay buffer.

-

Tracer Preparation: Prepare a 3x solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

-

Assay Assembly: In a 384-well plate, add 5 µL of the 3x compound dilution, 5 µL of the 3x kinase/antibody mixture, and 5 µL of the 3x tracer solution to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence reader, measuring both the donor (europium) and acceptor (Alexa Fluor™ 647) emission. Calculate the emission ratio.

-

Data Analysis: Plot the emission ratio against the logarithm of the 5'-FIO concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of a colorimetric MTT assay to measure the effect of 5'-FIO on the metabolic activity and viability of cultured cancer cells.[9][10]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][11]

-

Key Materials:

-

Cancer cell line (e.g., MV4-11 for FLT3-dependent studies)

-

Complete cell culture medium

-

5'-FIO compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare a serial dilution of 5'-FIO in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[11]

-

MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for another 3-4 hours until purple precipitate is visible.[12][13]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[9][13]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12]

-

Data Analysis: Subtract the background absorbance from a blank well. Normalize the data to the vehicle-treated control cells (representing 100% viability) and plot cell viability (%) against the logarithm of 5'-FIO concentration to determine the IC₅₀.

-

Summary and Future Directions

This compound (5'-FIO) is a valuable chemical probe and a potential therapeutic lead compound characterized by its potent and selective inhibition of FLT3 kinase. Its demonstrated antiproliferative activity in cancer cell lines, particularly those reliant on FLT3 signaling, underscores its relevance for further investigation in AML and other related malignancies.

Future research should focus on a comprehensive kinome-wide selectivity profile to fully characterize its off-target effects, including a definitive assessment of its activity against CDKs and GSK-3β. Further preclinical studies are warranted to evaluate its pharmacokinetic properties, in vivo efficacy in various cancer models, and potential for combination therapies with other anti-cancer agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (5'-FIO) | FLT3 Inhibitor |CAS861214-33-7| DC Chemicals [dcchemicals.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Novel Indirubin Derivatives

Indirubin, a natural bis-indole alkaloid, has emerged from traditional Chinese medicine as a promising scaffold for the development of potent therapeutic agents.[1] Originally identified as the active component in Danggui Longhui Wan for the treatment of chronic myelogenous leukemia (CML), its mechanism of action has been elucidated, revealing a potent inhibitory effect on various protein kinases.[1][2] This discovery has catalyzed extensive research into synthesizing and evaluating novel indirubin derivatives with improved potency, selectivity, and pharmacokinetic properties.[3]

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel indirubin derivatives. It details the key signaling pathways they modulate, presents quantitative data on their activity, outlines experimental protocols, and discusses structure-activity relationships.

Mechanism of Action and Key Signaling Pathways

Indirubin and its derivatives are primarily known as ATP-competitive inhibitors of protein kinases, binding to the ATP-binding pocket of these enzymes.[1][4] This mechanism allows them to modulate several critical signaling pathways involved in cell proliferation, survival, and differentiation. The primary targets include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Signal Transducer and Activator of Transcription 3 (STAT3).[2][4][5]

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle.[6] Indirubins were first identified as potent inhibitors of CDKs, leading to cell cycle arrest in the G1/S or G2/M phases and subsequent apoptosis.[1][4] They show inhibitory activity against CDK1, CDK2, and CDK5.[4][5] By inhibiting CDKs, indirubin derivatives prevent the phosphorylation of crucial substrates like the retinoblastoma protein (pRb), which in turn blocks the activation of E2F transcription factors required for cell cycle progression.[1]

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. It is also involved in the abnormal tau phosphorylation seen in Alzheimer's disease.[5][7] Many indirubin derivatives, such as indirubin-3′-oxime and 6-bromoindirubin, are potent inhibitors of GSK-3β.[2][5][8] This inhibition contributes to their anti-proliferative and pro-apoptotic effects.[9]

Inhibition of the Src-STAT3 Pathway

Constitutive activation of STAT3 is common in many human cancers and promotes cell survival and proliferation.[4] Indirubin derivatives, notably E804, have been shown to potently block the STAT3 signaling pathway.[4] E804 acts by directly inhibiting the activity of the upstream kinase c-Src (IC50 = 0.43 μM), which prevents the phosphorylation and activation of STAT3.[4] This leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, ultimately inducing apoptosis in cancer cells.[4]

References

- 1. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer potential of indirubins in medicinal chemistry: Biological activity, structural modification, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-activity relationships of novel indirubin derivatives as potent anti-proliferative agents with CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indirubin-3'-oxime | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

Mechanism of action of 5'-Fluoroindirubinoxime

An In-depth Technical Guide to the Mechanism of Action of 5'-Fluoroindirubinoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (5'-FIO), a synthetic derivative of the bis-indole alkaloid indirubin, has emerged as a potent anti-proliferative and pro-apoptotic agent. This document provides a comprehensive technical overview of its mechanism of action, focusing on its molecular targets and the subsequent cellular signaling pathways it modulates. Quantitative data from various studies are summarized, and detailed protocols for key experimental procedures are provided to facilitate further research and development.

Core Mechanism of Action: Potent Kinase Inhibition

The primary anti-neoplastic activity of this compound stems from its function as a potent ATP-competitive kinase inhibitor. Its mechanism is multi-targeted, but with a particularly high affinity for Fms-like tyrosine kinase 3 (FLT3).

Primary Target: Fms-like Tyrosine Kinase 3 (FLT3)

5'-FIO is a potent inhibitor of FLT3, a Class III receptor tyrosine kinase.[1][2] The half-maximal inhibitory concentration (IC50) for 5'-FIO against FLT3 has been determined to be 15 nM .[1][3][4][5][6] FLT3 is frequently mutated in acute myeloid leukemia (AML) and its constitutive activation is a key driver of leukemogenesis. By binding to the ATP-binding pocket of FLT3, 5'-FIO blocks its autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling pathways.

Secondary Kinase Targets

While FLT3 is the primary target, 5'-FIO also demonstrates inhibitory activity against other kinases, albeit at higher concentrations.[6] These off-target effects may contribute to its broad anti-cancer profile.

Furthermore, the indirubin scaffold is known to inhibit Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[7][8] For instance, the related compound 6-Bromoindirubin-3'-oxime (6BIO) is a known inhibitor of the JAK/STAT3 signaling pathway.[9] It is plausible that 5'-FIO shares some of these inhibitory activities, contributing to its effects on cell cycle progression and apoptosis.

Cellular Effects

The inhibition of key signaling kinases by 5'-FIO translates into potent anti-cancer effects at the cellular level, primarily through the induction of apoptosis and inhibition of cell proliferation via cell cycle arrest.

Induction of Apoptosis

Studies have shown that 5'-FIO and related indirubin derivatives are strong inducers of apoptosis.[6][10] In RK3E-ras cells, treatment with 5'-FIO leads to the activation of the caspase cascade, specifically through the cleavage and activation of caspase-3 and caspase-7.[10] This programmed cell death is a crucial component of its therapeutic effect.

Inhibition of Proliferation and Cell Cycle Arrest

Related indirubin compounds, such as 5'-Nitro-indirubinoxime (5'-NIO), have been shown to induce cell cycle arrest in either the G1 or G2/M phase.[11][12] This is achieved by reducing the levels and activity of key cell cycle regulators, including CDK4, CDK6, and the Cdc2/cyclin B complex.[11][12] This disruption of the cell cycle prevents cancer cells from dividing, thereby inhibiting tumor growth. Given its action as a kinase inhibitor, 5'-FIO likely shares this mechanism.

Quantitative Data Summary

The potency of this compound has been quantified against various molecular targets and cancer cell lines. The data is summarized in the table below.

| Target / Cell Line | Assay Type | IC50 Value | Reference(s) |

| Molecular Targets | |||

| FLT3 | Kinase Assay | 15 nM | [1][3][6] |

| VEGFR2 | Kinase Assay | 1.53 µM | [6] |

| Aurora A | Kinase Assay | 1.27 µM | [6] |

| Cell Lines | |||

| A549 (Lung Carcinoma) | Cell Viability | 12.2 µM | [6] |

| SNU-638 (Gastric Carcinoma) | Cell Viability | 2.1 µM | [6] |

| HT-1080 (Fibrosarcoma) | Cell Viability | 3.4 µM | [6] |

| RK3E-ras (Rat Kidney Epithelial) | Cell Viability | 5.1 µM | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of 5'-FIO are provided below.

General Synthesis of this compound

This protocol is adapted from a general procedure for synthesizing indirubin-3'-oxime derivatives.[10]

-

Dissolve 5'-Fluoroindirubin in pyridine in a round-bottom flask.

-

Add hydroxylamine hydrochloride (10 equivalents) to the solution with magnetic stirring.

-

Heat the mixture under reflux at 80-90°C for 2 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Wash the resulting residue with water and cyclohexane to purify the product, yielding this compound.

Cell Viability Assay (MTT Assay)

-

Seed cancer cells (e.g., A549, HT-1080) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 5'-FIO (e.g., from 0.1 µM to 50 µM) in fresh medium. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay via Annexin V/Propidium Iodide Staining

This protocol outlines a standard flow cytometry-based method to quantify apoptosis.[10]

-

Cell Treatment: Plate cells (e.g., RK3E-ras) and treat with 10 µM 5'-FIO or vehicle control for 24 hours.[10]

-

Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

-

Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).

Western Blot Analysis

-

Lysate Preparation: Treat cells with 5'-FIO for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-7, total STAT3, phospho-STAT3, actin) overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like actin or GAPDH to ensure equal protein loading.

References

- 1. selleckchem.com [selleckchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | FLT | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 6-Bromoindirubin-3'-oxime inhibits JAK/STAT3 signaling and induces apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. 5'-Nitro-indirubinoxime induces G1 cell cycle arrest and apoptosis in salivary gland adenocarcinoma cells through the inhibition of Notch-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5'-nitro-indirubinoxime induces G2/M cell cycle arrest and apoptosis in human KB oral carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Fluorinated Indirubin Compounds: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Indirubin, a bis-indole alkaloid derived from traditional Chinese medicine, is a well-documented inhibitor of protein kinases crucial to cell cycle regulation and signaling. Chemical modifications of the indirubin scaffold, particularly through fluorination, have been explored to enhance its pharmacological properties, such as metabolic stability and target affinity. This guide provides a comprehensive overview of the biological activities of fluorinated indirubin compounds, focusing on their anticancer and antibacterial properties. We consolidate quantitative data on their efficacy, detail the experimental protocols used for their evaluation, and illustrate the key signaling pathways and experimental workflows involved.

Introduction

Indirubin is the active component of the traditional Chinese medicine formulation Danggui Longhui Wan, historically used to treat chronic myelocytic leukemia.[1][2] The primary mechanism of action for indirubin and its derivatives is the competitive inhibition of ATP-binding sites on protein kinases.[1] Key targets include cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), making these compounds potent modulators of the cell cycle and other critical signaling pathways.[2][3]

The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to improve pharmacological profiles. Fluorination can enhance metabolic stability by strengthening C-H bonds against oxidative degradation, increase lipophilicity to improve membrane permeability, and alter electronic properties to enhance binding affinity with target proteins. This guide focuses on the demonstrated biological activities of indirubin compounds that have been synthetically fluorinated.

Anticancer Activity of Fluorinated Indirubins

Fluorinated indirubins have shown significant potential as anticancer agents, primarily through the inhibition of kinases that drive cell proliferation.

Kinase Inhibition and In Vitro Efficacy

The compound 5'-fluoro-indirubinoxime (5'-FIO) has been identified as a potent inhibitor of several kinases, demonstrating antiproliferative activity across various human cancer cell lines.[4] Its primary mechanism involves inducing cell cycle arrest and apoptosis.[5] Another study notes that 5'-fluoro-indirubinoxime has an IC50 of 15 nM against Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.

Table 1: Anticancer Activity of 5'-Fluoro-indirubinoxime

| Compound | Cell Line | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| 5'-Fluoro-indirubinoxime | Various Human Cancer Cells | IC50 | 1 - 12 µmol/L | N/A |

| 5'-Fluoro-indirubinoxime | FLT3 Kinase | IC50 | 15 nM |[4] |

Key Signaling Pathways

2.2.1 CDK and GSK-3β Inhibition

Indirubins function as ATP-competitive inhibitors of CDKs and GSK-3β.[1][6] Inhibition of CDKs, particularly CDK1/Cyclin B, disrupts the regulation of the cell cycle, leading to arrest in the G1/G0 or G2/M phases.[2][5] Inhibition of GSK-3β, a kinase involved in numerous cellular processes including proliferation and survival, further contributes to the anticancer effect.[6][7]

References

- 1. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

5'-Fluoroindirubinoxime: A Technical Guide to a Potent FLT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This has established FLT3 as a key therapeutic target for AML. 5'-Fluoroindirubinoxime (5'-FIO), a derivative of the natural compound indirubin, has emerged as a potent and selective inhibitor of FLT3. This technical guide provides a comprehensive overview of 5'-FIO, including its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its evaluation as an anti-AML agent.

Introduction: FLT3 as a Therapeutic Target in AML

The FMS-like tyrosine kinase 3 (FLT3) receptor plays a crucial role in the survival, proliferation, and differentiation of hematopoietic progenitor cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, the FLT3 gene is mutated, leading to constitutive, ligand-independent activation of the kinase. The most common mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1] These mutations result in the continuous activation of downstream signaling pathways, primarily the STAT5, PI3K/AKT, and RAS/MEK/ERK pathways, which drive uncontrolled proliferation and survival of leukemic blasts.[2] Consequently, the presence of an FLT3-ITD mutation is a significant adverse prognostic factor in AML. The critical role of aberrant FLT3 signaling in AML pathogenesis makes it a prime target for therapeutic intervention.

This compound (5'-FIO): An Overview

This compound (CAS No. 861214-33-7) is a synthetic derivative of indirubin, an active component of the traditional Chinese medicine Danggui Longhui Wan. It has been identified as a potent inhibitor of FLT3 kinase.

Chemical Properties:

-

Molecular Formula: C₁₆H₁₀FN₃O₂[3]

-

Molecular Weight: 295.27 g/mol [3]

-

Appearance: Light brown to black solid[4]

Mechanism of Action and Biological Activity

This compound functions as an ATP-competitive inhibitor of the FLT3 kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation and activation of the FLT3 receptor. This, in turn, blocks the downstream signaling cascades that promote leukemic cell growth and survival.

Kinase Inhibition Profile

Biochemical assays have demonstrated that 5'-FIO is a potent inhibitor of FLT3 kinase. Its selectivity profile shows a significant preference for FLT3 over other tested kinases.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) | Reference |

| FLT3 | 15 | [5] |

| VEGFR2 | 1,530 | |

| Aurora A | 1,270 | [1] |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cellular Activity

The inhibitory effect of 5'-FIO on FLT3 kinase translates to potent anti-proliferative activity in AML cell lines harboring FLT3 mutations. Notably, it shows significantly greater potency against cells with the FLT3-ITD mutation compared to those with wild-type FLT3.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | FLT3 Status | IC₅₀ (nM) | Reference |

| MV4-11 | FLT3-ITD | 72 | [5] |

| RS4;11 | FLT3-WT | >2,160 | [5] |

IC₅₀ values represent the concentration of the compound required to inhibit cell proliferation by 50%.

Effect on Cell Cycle

Studies on the FLT3-ITD positive cell line MV4-11 have shown that 5'-FIO induces cell cycle arrest at the G₀/G₁ phase, thereby halting cell proliferation.[5]

Signaling Pathways and Visualization

The primary mechanism of action of 5'-FIO is the inhibition of the FLT3 signaling pathway. Upon binding to the FLT3 receptor, 5'-FIO is expected to block its autophosphorylation and the subsequent activation of key downstream signaling nodes, including STAT5, AKT, and ERK.

Caption: Inhibition of the FLT3-ITD signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound. These are representative protocols and may require optimization for specific laboratory conditions.

FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay biochemically quantifies the activity of FLT3 kinase by measuring the amount of ADP produced during the kinase reaction.

Caption: Workflow for the ADP-Glo™ FLT3 Kinase Assay.

Methodology:

-

Reagent Preparation:

-

Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

Dilute recombinant human FLT3 enzyme in Kinase Buffer.

-

Prepare a substrate/ATP mix in Kinase Buffer (e.g., synthetic peptide substrate AQT8 and ATP at a concentration near the Kₘ for ATP).

-

Prepare serial dilutions of 5'-FIO in Kinase Buffer (with a final DMSO concentration kept below 1%).

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of diluted 5'-FIO or vehicle (DMSO control).

-

Add 2 µL of diluted FLT3 enzyme and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and inversely proportional to the kinase inhibition.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each 5'-FIO concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the 5'-FIO concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the anti-proliferative effects of 5'-FIO.

Methodology:

-

Cell Culture:

-

Culture MV4-11 (FLT3-ITD) and RS4;11 (FLT3-WT) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Assay Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of 5'-FIO in culture medium and add them to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubate for 2-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting cell viability against the logarithm of the 5'-FIO concentration.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Methodology:

-

Cell Treatment and Harvesting:

-

Seed MV4-11 cells in a 6-well plate and treat with 5'-FIO (e.g., at 1x and 5x IC₅₀ concentrations) or vehicle for 24-48 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

-

Fixation:

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 500 µL of PBS and, while gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes or store at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).

-

Collect at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases.

-

Western Blotting for FLT3 Signaling Pathway

This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing direct evidence of target engagement and pathway inhibition.

Methodology:

-

Cell Lysis:

-

Treat MV4-11 cells with various concentrations of 5'-FIO for a short duration (e.g., 2-4 hours).

-

Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-FLT3 (Tyr591), FLT3, p-STAT5 (Tyr694), STAT5, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), and ERK1/2. Use β-actin as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Efficacy

For AML, a standard preclinical model would be a xenograft using FLT3-ITD positive cells like MV4-11.

Caption: Representative workflow for an in vivo AML xenograft study.

Representative Protocol: MV4-11 Xenograft Model

-

Cell Implantation: Subcutaneously inject 5-10 x 10⁶ MV4-11 cells in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.

-

Drug Administration: Administer 5'-FIO (formulated in an appropriate vehicle) and vehicle control to the respective groups, typically via oral gavage, once daily.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-FLT3).

Conclusion

This compound is a potent and selective FLT3 inhibitor with significant anti-proliferative activity against FLT3-ITD positive AML cells in vitro. Its mechanism of action involves the direct inhibition of FLT3 kinase activity, leading to cell cycle arrest. While in vivo data in a relevant AML model is needed, the existing preclinical data strongly supports its potential as a therapeutic candidate for FLT3-mutated AML. The experimental protocols detailed in this guide provide a framework for the further investigation and development of 5'-FIO and other related indirubin derivatives as targeted therapies for this challenging disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. altogenlabs.com [altogenlabs.com]

- 5. Indirubin derivatives as potent FLT3 inhibitors with anti-proliferative activity of acute myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antiproliferative Landscape of 5-Fluorouracil (5-FU) on Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Initial Note on 5'-Fluoroindirubinoxime (5'-FIO): Extensive searches for "this compound" did not yield specific scientific literature detailing its antiproliferative effects on cancer cells. The following guide focuses on the well-researched and widely used anticancer drug, 5-Fluorouracil (5-FU) , which shares a similar "5-Fluoro" prefix and is a cornerstone of chemotherapy. It is plausible that the initial query intended to explore this compound.

Introduction to 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a pyrimidine analog that has been a mainstay in cancer chemotherapy for decades.[1][2] It is an antimetabolite drug that interferes with essential biosynthetic processes, thereby inhibiting the proliferation of rapidly dividing cancer cells.[2] 5-FU is utilized in the treatment of a variety of solid tumors, including colorectal, breast, and head and neck cancers.[2][3] Its cytotoxic effects are primarily mediated through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA.[2][4][5]

Quantitative Data: Antiproliferative Activity of 5-FU

The efficacy of 5-FU is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values of 5-FU vary significantly across different cancer cell lines, reflecting diverse sensitivity profiles.

| Cell Line | Cancer Type | IC50 of 5-FU (µM) | Reference |

| A431 | Skin Carcinoma | 47.02 ± 0.65 | [4] |

| HT29 | Colorectal Cancer | 85.37 ± 1.81 | [4] |

| HeLa | Cervical Cancer | 43.34 ± 2.77 | [4] |

| HAK-1B | Hepatocellular Carcinoma | Dose-dependent suppression | [6] |

| ESCC Cell Lines (25 lines) | Esophageal Squamous Cell Carcinoma | 1.00 to 39.81 | [7] |

Mechanism of Action and Signaling Pathways

The anticancer activity of 5-FU is multifaceted, involving the disruption of DNA synthesis and RNA function. Upon cellular uptake, 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2]

-

Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. This leads to a "thymineless death" in rapidly dividing cancer cells.[2][8]

-

DNA Damage: FdUTP can be incorporated into DNA, leading to DNA fragmentation and damage.[2][8]

-

RNA Disruption: FUTP is incorporated into RNA, which can disrupt RNA processing, splicing, and function, ultimately impairing protein synthesis and contributing to cytotoxicity.[2][8][9]

Recent studies suggest that in some cancers, such as colorectal cancer, the primary mechanism of 5-FU-induced cell death is through interference with RNA synthesis.[10][11]

The cellular response to 5-FU-induced damage involves the activation of several signaling pathways, which can ultimately determine the fate of the cancer cell (e.g., apoptosis, cell cycle arrest). Resistance to 5-FU can arise from the activation of specific signaling pathways, including JAK/STAT, Wnt, Notch, NF-κB, and Hedgehog.[12]

Signaling Pathway of 5-FU Metabolism and Action

Caption: Metabolic activation of 5-Fluorouracil and its primary mechanisms of action.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments used to assess the antiproliferative effects of 5-FU.

Cell Proliferation Assay (SRB or MTT Assay)

This assay is used to determine the IC50 value of a compound.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of 5-FU (and a vehicle control) for a specified period (e.g., 48-72 hours).

-

Cell Fixation (for SRB): Cells are fixed with trichloroacetic acid (TCA).

-

Staining:

-

SRB Assay: Fixed cells are stained with Sulforhodamine B (SRB) dye.

-

MTT Assay: Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to formazan by viable cells.

-

-

Measurement: The absorbance is read using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value is determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow for IC50 Determination

Caption: A typical experimental workflow for determining the IC50 value of 5-FU.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with 5-FU at a concentration around its IC50 value for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by staining with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Conclusion

5-Fluorouracil remains a critical tool in the fight against cancer. Its antiproliferative effects are a result of its ability to disrupt fundamental cellular processes of DNA and RNA synthesis. Understanding the nuances of its mechanism of action and the signaling pathways that govern sensitivity and resistance is paramount for optimizing its clinical use and developing novel combination therapies. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals dedicated to advancing cancer treatment.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 3. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative effects of 5-fluorouracil and interferon-alpha in combination on a hepatocellular carcinoma cell line in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 10. news-medical.net [news-medical.net]

- 11. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]

- 12. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Indirubin Derivatives: A Technical Guide to Their Role in Acute Myeloid Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in chemotherapy and targeted treatments, there remains a critical need for novel therapeutic agents with improved efficacy and reduced toxicity. Indirubin, a natural bis-indole alkaloid and the active component of the traditional Chinese medicine formulation Danggui Longhui Wan, has garnered significant interest for its anti-leukemic properties.[1][2] This has spurred the development of a multitude of synthetic indirubin derivatives designed to enhance solubility, bioavailability, and target specificity. This technical guide provides an in-depth overview of the current state of research on indirubin derivatives in AML, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate them.

Core Mechanisms of Action

Indirubin and its derivatives exert their anti-leukemic effects by modulating several key signaling pathways implicated in the proliferation, survival, and differentiation of AML cells. The primary molecular targets identified to date include FMS-like tyrosine kinase 3 (FLT3), Signal Transducer and Activator of Transcription (STAT) proteins, and Glycogen Synthase Kinase-3β (GSK-3β).

FLT3 Inhibition

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and uncontrolled cell proliferation.[2][3] Several indirubin derivatives have been identified as potent inhibitors of both wild-type and mutated FLT3.

-

Indirubin-3'-oxime (IO) and its analogs: These derivatives have demonstrated potent inhibitory activity against FLT3.[3] For instance, the optimized inhibitor '36' showed IC50 values of 0.87 nM and 0.32 nM against FLT3 and the drug-resistant FLT3/D835Y mutant, respectively.[4][5] Another derivative, '13a', was also a potent inhibitor of FLT3 and FLT3/D835Y with IC50 values of 0.26 nM and 0.18 nM.[2]

STAT3 and STAT5 Signaling Inhibition

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are often constitutively activated in AML and play a crucial role in leukemic cell survival and proliferation.[1][6] Indirubin derivatives, such as E804, have been shown to potently block STAT3 and STAT5 signaling.[1][6]

The mechanism of STAT3 inhibition by derivatives like E804 involves the direct inhibition of upstream kinases such as Src.[1][7] E804 was found to directly inhibit Src kinase activity with an IC50 of 0.43 μM.[7] This leads to a reduction in the tyrosine phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and DNA binding activity.[1][7] Consequently, the expression of anti-apoptotic proteins regulated by STAT3, such as Mcl-1 and Survivin, is downregulated, leading to apoptosis.[1][7] Similarly, the indirubin derivative E804 has been shown to inhibit STAT5 signaling in chronic myelogenous leukemia (CML) cells, which is also relevant to AML.[6]

GSK-3β Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in a variety of cellular processes, including cell proliferation and survival. Inhibition of GSK-3β has been shown to suppress the growth of leukemia cells.[8] Some indirubin derivatives, such as 6-bromoindirubin-3'-oxime (BIO), are potent inhibitors of GSK-3β.[8][9] BIO acts as a highly potent, selective, and ATP-competitive inhibitor of GSK-3α/β with an IC50 of 5 nM.[9] By inhibiting GSK-3β, these derivatives can induce apoptosis in leukemia cell lines and primary AML samples.[8]

Quantitative Efficacy of Indirubin Derivatives in AML

The anti-leukemic activity of various indirubin derivatives has been quantified using in vitro assays, primarily determining the half-maximal inhibitory concentration (IC50) for enzyme inhibition and the half-maximal growth inhibitory concentration (GI50) for cell viability.

| Derivative | Target/Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |

| Compound 36 | FLT3 | Kinase Assay | 0.87 | [4][5] |

| FLT3/D835Y | Kinase Assay | 0.32 | [4][5] | |

| MV4-11 (AML) | Cell Growth | 1.0 | [4][5] | |

| MOLM14 (FLT3/D835Y) | Cell Growth | 1.87 | [4][5] | |

| Compound 13a | FLT3 | Kinase Assay | 0.26 | [2] |

| FLT3/D835Y | Kinase Assay | 0.18 | [2] | |

| MV4-11 (AML) | Cell Growth | single-digit nM | [2] | |

| MOLM14 (AML) | Cell Growth | single-digit nM | [2] | |

| Indirubin-3'-oxime (IO) | FLT3 | Kinase Assay | 79 | [3] |

| MV4;11 (AML) | Cell Growth | 30 | [3] | |

| RS4;11 (AML) | Cell Growth | 3600 | [3] | |

| 6-Bromoindirubin-3'-oxime (BIO) | FLT3 | Kinase Assay | 254 | [3] |

| MV4;11 (AML) | Cell Growth | 61 | [3] | |

| RS4;11 (AML) | Cell Growth | 820 | [3] | |

| GSK-3α/β | Kinase Assay | 5 | [9] | |

| E804 | Src Kinase | Kinase Assay | 430 | [7] |

| Indirubin | CDK5 | Kinase Assay | 5500 | [10] |

| CDK1 | Kinase Assay | 9000 | [10] | |

| GSK-3β | Kinase Assay | 600 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the study of indirubin derivatives in AML.

Cell Viability Assay (Trypan Blue Exclusion Method)

This method is used to determine the number of viable cells in a suspension after treatment with indirubin derivatives.

Protocol:

-

Cell Seeding: Seed AML cells (e.g., MV4-11, HL-60) in 24-well plates at a density of 3x10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment: Add various concentrations of the indirubin derivative to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

Cell Staining: After incubation, mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.

-

Data Analysis: Calculate the percentage of viable cells and determine the GI50 value.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of key signaling proteins like STAT3 and FLT3.

Protocol:

-

Cell Lysis: After treatment with indirubin derivatives, lyse the cells in 1x Laemmli sample buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-pSTAT3, anti-STAT3).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of indirubin derivatives in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject human AML cells (e.g., MV4-11) into the flank of immunodeficient mice (e.g., NSG mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Once tumors are established, administer the indirubin derivative (e.g., compound 36 at 20 mg/kg) or vehicle control to the mice via an appropriate route (e.g., oral gavage) on a set schedule (e.g., once daily for 21 days).[4]

-

Tumor Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion and Future Directions

Indirubin derivatives represent a promising class of small molecules for the treatment of AML. Their ability to target key oncogenic signaling pathways, including FLT3, STAT3/5, and GSK-3β, provides a multi-pronged approach to inhibiting leukemia cell growth and survival. The quantitative data from in vitro studies highlight the high potency of newly synthesized derivatives.

Future research should focus on several key areas. Firstly, further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds is necessary to improve their clinical translatability. Secondly, combination studies with existing AML therapies could reveal synergistic effects and strategies to overcome drug resistance. Finally, the identification of predictive biomarkers will be crucial for selecting patients who are most likely to respond to treatment with indirubin derivatives. The continued exploration of these compounds holds significant promise for the development of novel and effective therapies for AML.

References

- 1. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of indirubin-3'-aminooxy-acetamide derivatives as potent and selective FLT3/D835Y mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tekhelet.com [tekhelet.com]

- 7. STAT3 in acute myeloid leukemia facilitates natural killer cell-mediated surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Indirubin derivatives as potent FLT3 inhibitors with anti-proliferative activity of acute myeloid leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5'-Fluoroindirubinoxime in Cell Culture

Introduction

5'-Fluoroindirubinoxime (5'-FIO) is a synthetic derivative of indirubin, a natural compound with a history in traditional medicine.[1] In modern drug development, 5'-FIO has been identified as a potent inhibitor of FMS-like receptor tyrosine kinase-3 (FLT3).[2][3][4] The FLT3 receptor plays a crucial role in the proliferation and survival of certain types of cancer cells, particularly in acute myeloid leukemia (AML). By inhibiting FLT3, 5'-FIO blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1] These application notes provide a comprehensive protocol for the use of 5'-FIO in a cell culture setting to evaluate its cytotoxic and anti-proliferative effects.

Quantitative Data

The inhibitory activity of this compound is most potently characterized by its effect on its direct target, the FLT3 kinase. The half-maximal inhibitory concentration (IC50) for specific cell lines should be determined empirically, as it can vary based on the cell type and experimental conditions.[5]

| Compound | Target | IC50 Value |

| This compound | FLT3 Kinase | 15 nM[3][4][6] |

Mechanism of Action: FLT3 Signaling Pathway Inhibition

This compound exerts its biological effect by targeting the FLT3 receptor tyrosine kinase. In many hematological malignancies, mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled cell growth and survival. 5'-FIO inhibits the autophosphorylation of the FLT3 receptor, thereby blocking the activation of downstream pro-survival signaling cascades such as the RAS/MAPK, PI3K/Akt, and STAT pathways.

Caption: Inhibition of the FLT3 signaling cascade by this compound.

Experimental Protocol: Assessing Cell Viability

This protocol details a method for determining the cytotoxic effects of 5'-FIO on a cancer cell line using a resazurin-based cell viability assay.

Materials and Reagents

-

This compound (5'-FIO)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Cancer cell line of interest (e.g., A549, MCF-7, or relevant leukemia cell lines)

-

Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

96-well clear-bottom, black-walled tissue culture plates

-

Resazurin-based viability reagent (e.g., AlamarBlue™)

-

Microplate reader with fluorescence capabilities (Excitation ~560 nm, Emission ~590 nm)

Preparation of 5'-FIO Stock Solution

-

Prepare a high-concentration stock solution of 5'-FIO (e.g., 10 mM) in DMSO.[3] The molecular weight of 5'-FIO is 295.27 g/mol .[2]

-

To prepare a 10 mM stock, dissolve 2.95 mg of 5'-FIO in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Sonication may be recommended if precipitation occurs.[3]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability (up to one year in solvent at -80°C).[3]

Cell Culture and Seeding

-

Culture the selected cancer cell line in T-75 flasks with complete culture medium in a humidified incubator at 37°C with 5% CO₂.

-

When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.[7]

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes.[8]

-

Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 - 10,000 cells per well in 100 µL of medium).

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

Treatment with 5'-FIO

-

On the day of treatment, prepare serial dilutions of 5'-FIO in complete culture medium from your stock solution.

-

First, create an intermediate dilution from the 10 mM DMSO stock to minimize the final DMSO concentration in the wells.[3]

-

For example, to achieve a final concentration of 10 µM, you might add 1 µL of a 1 mM intermediate stock to a well containing 100 µL of medium.

-

Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of 5'-FIO (e.g., 0.01, 0.1, 1, 10, 100 µM). Include "untreated" and "vehicle control" (medium with DMSO only) wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

Assessment of Cell Viability with Resazurin Assay

-

Following the incubation period, add the resazurin-based viability reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL well volume).

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time can vary between cell lines and should be determined empirically.[9]

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[10]

Data Analysis

-

Subtract the average fluorescence reading of the "no-cell" blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

-

% Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100

-

-

Plot the % Viability against the log-transformed concentration of 5'-FIO.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (like GraphPad Prism) to determine the IC50 value.[5]

Experimental Workflow

The following diagram outlines the key stages of the experimental protocol for evaluating the effect of this compound on cell viability.

Caption: Workflow for assessing cell viability after 5'-FIO treatment.

References

- 1. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. This compound | FLT | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for 5'-Fluoroindirubinoxime (5'-FIO) in In Vitro Assays

Introduction

5'-Fluoroindirubinoxime (5'-FIO) is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), with an IC50 value of 15 nM.[1][2][3] As an indirubin derivative, it demonstrates significant anti-proliferative properties, making it a compound of interest for cancer research, particularly in the context of hematological malignancies where FLT3 mutations are prevalent.[4] Proper solubilization and handling are critical for obtaining accurate and reproducible results in in vitro settings. These application notes provide detailed protocols for the dissolution, storage, and application of 5'-FIO for cell-based assays.

Physicochemical and Solubility Data

5'-FIO is a red solid with a molecular weight of 295.27 g/mol .[1][5] Its solubility is a key consideration for in vitro experimental design. The compound is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1][3]

Table 1: Solubility of this compound

| Solvent | Solubility (at 25°C) | Molar Concentration | Notes |

| DMSO | 59 - 83.33 mg/mL | ~200 - 282 mM | Sonication and warming to 37°C is recommended to aid dissolution.[2][6] Use fresh, moisture-free DMSO for best results.[3] |

| Water | Insoluble | - | - |

| Ethanol | Insoluble | - | - |

Protocols for Solution Preparation

To ensure the stability and activity of 5'-FIO, it is crucial to follow standardized procedures for preparing stock and working solutions. The general workflow involves preparing a high-concentration stock solution in DMSO, which is then further diluted to the final working concentration in the desired aqueous medium.

Caption: Workflow for preparing 5'-FIO solutions.

Protocol 1: Preparation of a 10 mM Stock Solution

Materials:

-

This compound powder (MW: 295.27 g/mol )

-

Anhydrous (molecular sieve-dried) Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of 5'-FIO. For 1 mL of a 10 mM stock, you will need: Mass = 10 mmol/L * 1 mL * 295.27 g/mol = 2.95 mg

-

Weighing: Carefully weigh 2.95 mg of 5'-FIO powder and place it into a sterile tube.

-

Dissolution: Add 1 mL of anhydrous DMSO to the tube.

-

Mixing: Vortex the solution thoroughly. If the compound does not dissolve completely, sonicate the tube for 10-15 minutes or gently warm it to 37°C until the solution is clear.[2][6]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.[3] Store the aliquots as recommended in Table 3.

Table 2: Mass of 5'-FIO Required for Stock Solutions

| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

| 1 mM | 3.387 mL | 16.934 mL | 33.867 mL |

| 5 mM | 0.677 mL | 3.387 mL | 6.773 mL |

| 10 mM | 0.339 mL | 1.693 mL | 3.387 mL |

| 50 mM | 0.068 mL | 0.339 mL | 0.677 mL |

Calculations are based on a molecular weight of 295.27 g/mol .[1]

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Duration |

| Powder | -20°C | Up to 3 years[2][3] |

| Stock Solution in DMSO | -80°C | Up to 1 year[2][3] |

| Stock Solution in DMSO | -20°C | Up to 1 month[3][6] |

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

It is recommended to prepare working solutions fresh for each experiment.

-

To avoid precipitation when diluting the DMSO stock into an aqueous medium, pre-warm both the stock solution and the cell culture medium to 37°C.[2]

Procedure:

-

Thaw Stock: Thaw an aliquot of the 10 mM 5'-FIO stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution in DMSO or cell culture medium. For example, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM solution.

-

Final Dilution: Prepare a serial dilution from the 100 µM solution directly into the wells of your cell culture plate containing the appropriate volume of medium to achieve the desired final concentrations for your dose-response experiment.

-

Example: To achieve a final concentration of 1 µM in a well containing 200 µL of medium, add 2 µL of the 100 µM intermediate solution.

-

Mixing: Mix gently by pipetting or swirling the plate.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells.

Mechanism of Action: FLT3 Inhibition

5'-FIO exerts its biological effects primarily through the inhibition of the FLT3 receptor tyrosine kinase. In normal hematopoiesis, FLT3 signaling is crucial for the development of hematopoietic stem and progenitor cells. However, in certain leukemias, activating mutations in FLT3 lead to constitutive signaling, promoting uncontrolled cell proliferation and survival. 5'-FIO blocks the ATP binding site of the FLT3 kinase, thereby inhibiting its autophosphorylation and the activation of downstream pro-survival signaling pathways such as PI3K/AKT and MAPK/ERK.